![molecular formula C16H15NO3 B5842755 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B5842755.png)
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide, also known as FMA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. FMA is a white crystalline solid with a molecular formula of C17H15NO3 and a molecular weight of 281.31 g/mol. In
Scientific Research Applications
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have anti-inflammatory, antitumor, and antimicrobial activities. In material science, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been studied for its potential as a selective adsorbent for heavy metal ions in water.
Mechanism of Action
The exact mechanism of action of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. In particular, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In animal studies, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide also has a wide range of potential applications, making it a versatile compound for scientific research. However, one limitation of using 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide. One area of interest is the development of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of interest is the exploration of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide's potential as a therapeutic agent for various diseases, such as cancer or inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide and its effects on various biological systems.
Synthesis Methods
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide can be synthesized through a multi-step process, starting with the reaction of 3-methylphenol with 2,4-dichlorobenzaldehyde to form 2-(3-methylphenoxy)benzaldehyde. This intermediate compound is then reacted with ethyl acetate and sodium hydroxide to form 2-(3-methylphenoxy)-N-(2-oxoethyl)acetamide. Finally, the formyl group is introduced through the reaction of 2-(3-methylphenoxy)-N-(2-oxoethyl)acetamide with formic acid and acetic anhydride.
properties
IUPAC Name |
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-4-2-6-14(8-12)17-16(19)11-20-15-7-3-5-13(9-15)10-18/h2-10H,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPGCEVNHRTHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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